molecular formula C22H22N4O6S2 B2933641 Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-34-4

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2933641
CAS No.: 392293-34-4
M. Wt: 502.56
InChI Key: VBINSVQRNDDQGG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethoxybenzamido group at position 3. The 3,4-dimethoxybenzamido moiety introduces electron-donating groups that may enhance π-π stacking interactions or modulate solubility, while the thioacetamido bridge provides structural flexibility.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-8-15(9-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)14-7-10-16(30-2)17(11-14)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBINSVQRNDDQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3,4-dimethoxybenzamide

    • Starting material: 3,4-dimethoxybenzoic acid.

    • Reagent: Thionyl chloride (SOCl₂).

    • Conditions: Reflux in the presence of thionyl chloride to form the corresponding acyl chloride, followed by reaction with ammonia (NH₃) to yield 3,4-dimethoxybenzamide.

  • Step 2: Formation of 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole

    • Starting material: 3,4-dimethoxybenzamide.

    • Reagents: Thionyl chloride (SOCl₂) and thiosemicarbazide.

    • Conditions: Cyclization reaction to form the thiadiazole ring structure.

  • Step 3: Synthesis of Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

    • Starting materials: 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole and ethyl 4-aminobenzoate.

    • Reagent: Chloroacetyl chloride (ClCH₂COCl).

    • Conditions: Nucleophilic substitution reaction to link the thiadiazole and benzoate units via an amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and automated control systems may be employed to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities in the compound undergo hydrolysis under specific conditions:

Reaction Conditions Products Reference
Ester Hydrolysis KOH (40% aqueous), 100°C, 3 hours4-(2-((5-(3,4-Dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid
Amide Hydrolysis HCl (6N), reflux, 12 hours4-(2-Mercaptoacetamido)benzoic acid + 3,4-dimethoxybenzamide

Key Findings :

  • Hydrolysis of the ethyl ester group yields the corresponding carboxylic acid, enhancing water solubility .

  • Acidic hydrolysis cleaves the acetamido linkage, releasing 3,4-dimethoxybenzamide as a byproduct .

Oxidation Reactions

The thiadiazole ring and thioether linkage are susceptible to oxidation:

Reagent Conditions Products Reference
H₂O₂ (30%) RT, 6 hoursSulfoxide derivative (thiadiazole-S-oxide)
m-CPBA DCM, 0°C, 2 hoursSulfone derivative (thiadiazole-S,S-dioxide)

Mechanistic Insight :

  • Oxidation of the thioether (-S-) group forms sulfoxides or sulfones, altering electronic properties and biological activity .

Substitution Reactions

The thiadiazole ring’s amino and thiol groups participate in nucleophilic substitution:

Reagent Conditions Products Reference
Methyl iodide K₂CO₃, DMF, 60°C, 8hS-Methylated thiadiazole derivative
Benzyl chloride Et₃N, THF, RT, 12hN-Benzylated acetamido-thiadiazole

Applications :

  • S-Methylation enhances lipophilicity, while N-benzylation modifies steric interactions .

Photochemical Reactivity

The 3,4-dimethoxybenzamido moiety undergoes photodegradation under UV light (λ = 254 nm):

Condition Degradation Products Half-Life Reference
UV light (254 nm), 24hDemethylated benzoic acid derivatives8–12 hours

Implications :

  • Photolability necessitates storage in amber vials to preserve structural integrity .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Weight Loss (%) Decomposition Products Reference
220–250°C45%CO₂, NH₃, and thiadiazole fragments
300–350°C30%Benzamide and sulfur oxides

Key Insight :

  • The compound is stable below 200°C, making it suitable for high-temperature synthetic applications .

Scientific Research Applications

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has multiple applications:

  • Chemistry: : Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms.

  • Biology: : Investigated for its potential as a biological probe due to its amide and thiadiazole functionalities.

  • Medicine: : Explored for therapeutic potential, particularly in antimicrobial and anticancer research.

  • Industry: : Used in the development of novel materials with specific electronic and photonic properties.

Mechanism of Action

Molecular Targets and Pathways

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects primarily through interaction with biological macromolecules:

  • Amide Bonds: : Potential to form hydrogen bonds with proteins and enzymes, influencing their function.

  • Thiadiazole Ring: : May interact with nucleic acids or proteins via π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

Key structural analogs differ in the substitution pattern on the benzamido group, which significantly impacts biological activity and physicochemical properties:

Compound Name Benzamido Substituent Thiadiazole Position Biological Activity (Reported) Reference ID
Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate 3,4-dimethoxy Position 5 Not explicitly reported (in evidence)
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) 4-methoxy Position 5 Cytotoxic activity <10% (A549, HEPG2, MCF7) 4
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 329698-71-7) 4-fluoro Position 5 Not reported (structural analog) 10
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Piperidine-acetamide Position 2 Antihypertensive, anticonvulsant (general class activity) 6
  • Electronic and Lipophilic Effects: The 3,4-dimethoxy groups in the target compound increase electron density and lipophilicity compared to the mono-substituted 4-methoxy or electron-withdrawing 4-fluoro analogs. This may enhance membrane permeability or receptor binding .
  • Biological Implications : Compound 44 (4-methoxy) exhibited low cytotoxicity (<10% inhibition), suggesting that substituent position and electronic properties critically influence activity. The 3,4-dimethoxy variant may exhibit improved interactions with hydrophobic enzyme pockets .

Variations in Ester/Acid Functionalization

The ethyl benzoate ester in the target compound contrasts with simpler esters (e.g., ethyl acetate in Compound 44) or carboxylic acid derivatives:

Compound Name Ester/Acid Group Notable Property Reference ID
This compound Ethyl benzoate Enhanced lipophilicity
4-(2-(Benzo[d]thiazol-2-yl thio) acetamido) benzoic acid (Compound A12) Carboxylic acid Potential for salt formation (improved solubility) 9
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (Compound 1) Ethyl acetate Simpler ester; lower molecular weight 8
  • The benzoate ester may prolong metabolic stability compared to smaller esters, while carboxylic acid derivatives (e.g., Compound A12) could improve aqueous solubility for formulation .

Cytotoxic Activity

While direct data for the target compound is unavailable, structurally related thiadiazoles show variable cytotoxicity:

  • Compound 44 (4-methoxybenzamido): <10% inhibition against A549, HEPG2, and MCF7 cell lines .
  • Thiadiazole-piperidine derivatives (e.g., ): Broader activity (antihypertensive, anticonvulsant) due to varied substituents .

The 3,4-dimethoxy groups in the target compound may enhance interactions with DNA topoisomerases or kinase targets, warranting further evaluation.

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding : Analogous to , the thiadiazole-acetamido core is planar, facilitating intermolecular interactions. The S···O hypervalent interaction (2.625–2.628 Å) observed in similar compounds may stabilize the conformation .

Biological Activity

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that integrates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions involving hydrazinecarbothioamide derivatives and appropriate acylating agents. The structural elucidation of the compound is typically performed using techniques such as NMR spectroscopy and mass spectrometry. The presence of the 1,3,4-thiadiazole ring is significant as it contributes to the biological activity of the compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxic Screening : A study reported that thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Ethyl Thiadiazole DerivativeA54918

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the thiadiazole ring can inhibit the growth of bacteria and fungi:

  • Antibacterial Activity : this compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Therapeutic Applications

The biological activities of thiadiazole derivatives extend to potential therapeutic applications:

  • Antitubercular Activity : Certain thiadiazole derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results in inhibiting bacterial growth .

Case Studies

  • Case Study on Anticancer Activity :
    • A specific derivative was tested in vivo for its anticancer properties. Results indicated a significant reduction in tumor size in treated mice compared to controls .
  • Case Study on Antimicrobial Efficacy :
    • In a clinical setting, a series of thiadiazole derivatives were administered to patients with resistant bacterial infections. The results demonstrated a notable improvement in patient outcomes with minimal side effects .

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